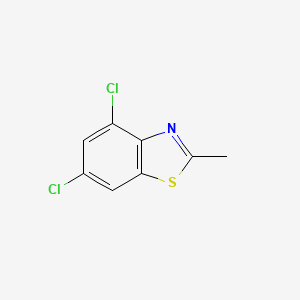
1-(Difluoromethoxy)-5-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various scientific and industrial applications.
準備方法
The synthesis of 1-(Difluoromethoxy)-5-methoxynaphthalene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting naphthalene compound undergoes bromination to introduce a bromine atom at a specific position.
Methoxylation: The brominated intermediate is then treated with a methoxy reagent to replace the bromine atom with a methoxy group.
Difluoromethoxylation: Finally, the methoxylated intermediate is reacted with a difluoromethoxy reagent under specific conditions to introduce the difluoromethoxy group.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize specialized reactors and catalysts to optimize reaction conditions and minimize by-products.
化学反応の分析
1-(Difluoromethoxy)-5-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy or difluoromethoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-(Difluoromethoxy)-5-methoxynaphthalene has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of biological systems, where its fluorinated groups can be used as probes to investigate molecular interactions and dynamics.
Medicine: Research has explored its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and polymers, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 1-(Difluoromethoxy)-5-methoxynaphthalene is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
類似化合物との比較
1-(Difluoromethoxy)-5-methoxynaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-5-methoxynaphthalene: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different electronic and steric properties.
1-(Difluoromethoxy)-2-methoxynaphthalene: The position of the methoxy group is different, which can influence the compound’s reactivity and interaction with molecular targets.
1-(Difluoromethoxy)-5-ethoxynaphthalene: The presence of an ethoxy group instead of a methoxy group can alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties that can be leveraged in various applications.
特性
分子式 |
C12H10F2O2 |
|---|---|
分子量 |
224.20 g/mol |
IUPAC名 |
1-(difluoromethoxy)-5-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16-12(13)14/h2-7,12H,1H3 |
InChIキー |
QURSQFCKBSXZML-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CC=C2OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


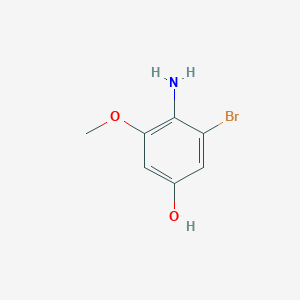
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
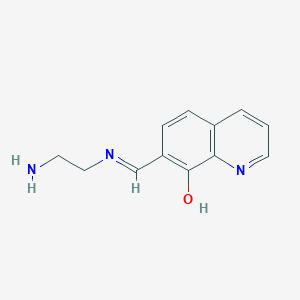

![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)

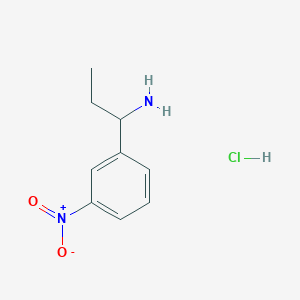

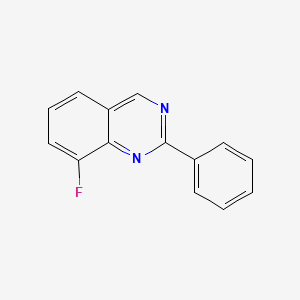
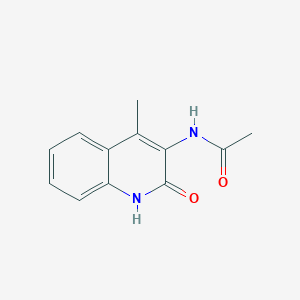
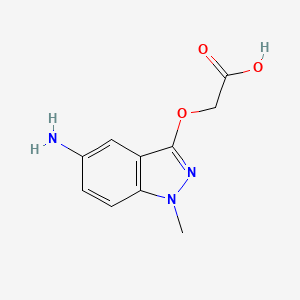
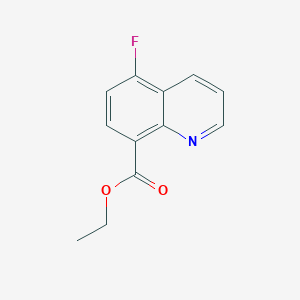
![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
